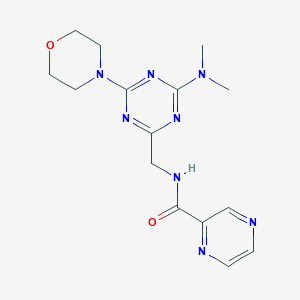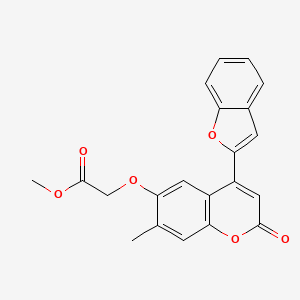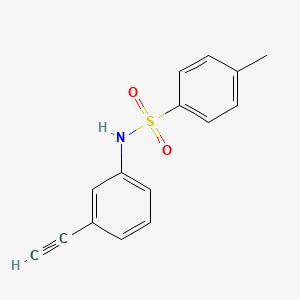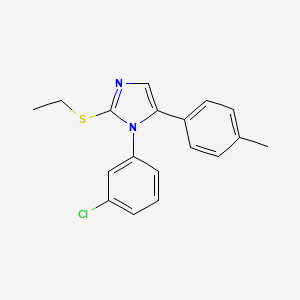
1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorophenyl group, an ethylthio group, and a p-tolyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
準備方法
The synthesis of 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and aldehydes in the presence of ammonium acetate.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl halide reacts with the imidazole intermediate.
Addition of the ethylthio group: This can be done via a nucleophilic substitution reaction using an ethylthiol reagent.
Attachment of the p-tolyl group: This step involves the coupling of a p-tolyl halide with the imidazole intermediate under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling reactions: The imidazole ring can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its bioactivity.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The chlorophenyl and p-tolyl groups may facilitate binding to hydrophobic pockets, while the ethylthio group can form interactions with nucleophilic sites. The imidazole ring itself can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall bioactivity.
類似化合物との比較
1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives such as:
1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group.
1-(3-chlorophenyl)-2-(ethylthio)-5-(phenyl)-1H-imidazole: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(3-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-9-7-13(2)8-10-14)21(18)16-6-4-5-15(19)11-16/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMRJQHYJSJGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
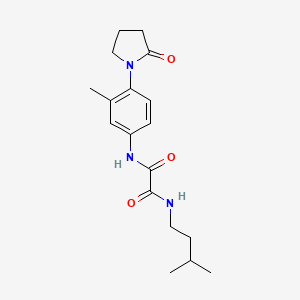
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2656357.png)
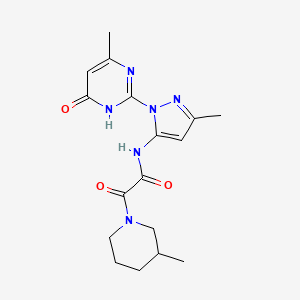
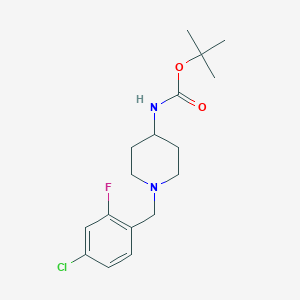
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2656360.png)
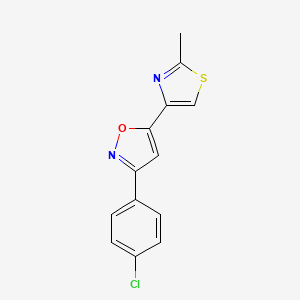
![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2656366.png)
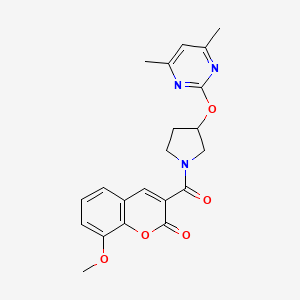

![N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2656373.png)
![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)
